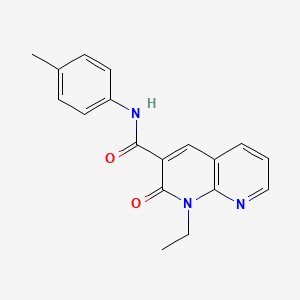

1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

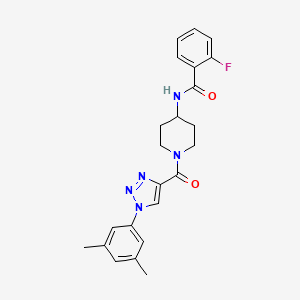

1-Ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as ETON, is a synthetic compound that belongs to the class of naphthyridine-3-carboxamides. ETON has been extensively studied for its potential therapeutic applications in various diseases, including cancer and infectious diseases.

Aplicaciones Científicas De Investigación

Antibacterial Agents

Research on pyridonecarboxylic acids, which are structurally related to 1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, has demonstrated their potential as antibacterial agents. The synthesis of compounds with amino- and/or hydroxy-substituted cyclic amino groups at C-7 showed significant in vitro and in vivo antibacterial activity, indicating their potential for further biological study in combating bacterial infections (Egawa et al., 1984).

Ligand Synthesis for Metal Complexes

The 4-carboxy-1,8-naphthyrid-2-yl moiety, derived from compounds related to 1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, has been identified as a useful ligand component for metal complexes. This moiety promotes lower energy electronic absorption in metal complexes and provides a useful tether for anchoring the ligand to semiconductor surfaces (Zong et al., 2008).

Synthesis and Evaluation of Carboxamides

A series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides were synthesized and evaluated for their antibacterial activity. Notably, derivatives such as the ethyl and butyl esters showed protective effects against E. coli and other gram-negative bacterial infections in mice (Santilli et al., 1975).

Enaminone Structures

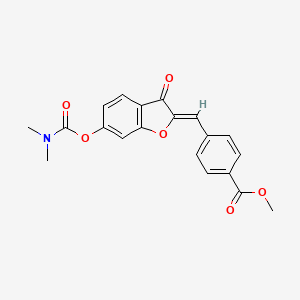

The synthesis of enaminones from ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2H-pyran-2-on-3-yl)-4-oxo-2-butenoate and 1-naphthylamine resulted in compounds with strong intramolecular hydrogen bonds and significant tautomeric forms, highlighting the structural versatility and potential applications of such molecules in organic synthesis and design of biologically active compounds (Brbot-Šaranović et al., 2001).

Synthesis of Substituted Naphthyridines

The conversion of ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, a precursor of nalidixic acid, into substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines showcases the potential for creating novel compounds with significant structural diversity. This process emphasizes the utility of 1,8-naphthyridine derivatives in the synthesis of complex heterocyclic compounds (Plisson & Chenault, 2001).

Propiedades

IUPAC Name |

1-ethyl-N-(4-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-3-21-16-13(5-4-10-19-16)11-15(18(21)23)17(22)20-14-8-6-12(2)7-9-14/h4-11H,3H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYWMRYWBSJRFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}butanamide](/img/structure/B2720267.png)

![N-[1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]piperidin-4-yl]-4-fluorobenzamide](/img/structure/B2720277.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2720278.png)

![N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]glycine](/img/structure/B2720283.png)

![4-oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2720286.png)